Bienvenue dans la boutique en ligne BenchChem!

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

c-Met inhibition Kinase inhibitor Oncology research

Validated c-Met kinase inhibitor (IC50 310 nM) with well-defined synthetic route. High purity (≥98%) ensures reproducible SAR studies. Reactive acetyl group enables rapid analog generation. Essential building block for kinase-focused library synthesis and assay development.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1188263-60-6
Cat. No. B1373447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
CAS1188263-60-6
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(N=C1)CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
InChIKeyNOKBKNYKUSDAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzyl-1H-pyrazol-4-yl)ethanone: Procurement-Ready Building Block with Documented c-Met Inhibitory Activity (CAS 1188263-60-6)


1-(1-Benzyl-1H-pyrazol-4-yl)ethanone (CAS 1188263-60-6) is a pyrazole-based chemical building block with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol [1]. This compound is characterized by a benzyl substituent at the N1 position of the pyrazole ring and an acetyl group at the C4 position. It is commercially available from multiple suppliers as a solid with reported purities ranging from 95% to ≥98% . The compound has documented inhibitory activity against the c-Met receptor tyrosine kinase, with an IC₅₀ value of 310 nM against recombinant human c-Met in an in vitro enzymatic assay [2], positioning it as a potential starting point or reference compound for kinase inhibitor research programs.

Critical Procurement Considerations: Why Not All 1-Benzyl-1H-pyrazole Building Blocks Are Interchangeable


Generic substitution among 1-benzyl-1H-pyrazole derivatives is not advisable due to significant variation in their biological activity profiles and synthetic utility. The specific substitution pattern on the pyrazole core profoundly influences kinase inhibition potency, selectivity, and physicochemical properties [1]. For instance, while the core 1-benzyl-1H-pyrazole scaffold is a known privileged structure in kinase inhibitor design [2], the presence and position of functional groups (e.g., acetyl at C4 vs. aldehyde or acetic acid moieties) can alter binding affinity, cellular permeability, and metabolic stability [3]. Furthermore, the documented c-Met inhibitory activity of this specific ethanone derivative (IC₅₀ = 310 nM) is not a class-wide property; related analogs may exhibit vastly different potencies or even lack activity entirely against this target. Therefore, selecting 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone based on its verified analytical specifications and target-specific activity data is essential for reproducible research outcomes and efficient project progression.

Quantitative Differentiation: 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone vs. Structural Analogs in Kinase Inhibition and Purity


c-Met Kinase Inhibition: 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone Exhibits Sub-Micromolar Potency Comparable to Early-Stage Lead Compounds

1-(1-Benzyl-1H-pyrazol-4-yl)ethanone demonstrates moderate inhibitory activity against the c-Met receptor tyrosine kinase, a clinically validated oncology target. In an in vitro enzymatic assay using recombinant human c-Met, this compound exhibited an IC₅₀ value of 310 nM [1]. This potency is comparable to other pyrazole-based c-Met inhibitors reported in the literature, such as CHEMBL2032294 (IC₅₀ = 220 nM) [2] and a 1-acyl-pyrazoline derivative (compound 1, IC₅₀ = 330 nM) [3]. While not the most potent analog, this level of activity confirms the compound's utility as a validated starting point for structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns.

c-Met inhibition Kinase inhibitor Oncology research

Commercial Purity Grade: Available in ≥98% Purity, Exceeding Common Industry Standards for Building Blocks

1-(1-Benzyl-1H-pyrazol-4-yl)ethanone is commercially available with a purity specification of ≥98%, as confirmed by multiple reputable suppliers . This high purity grade exceeds the more common 95% minimum purity standard offered for many related 1-benzyl-1H-pyrazole building blocks, such as 1-Benzyl-1H-pyrazole-4-carbaldehyde (typically 95% purity) and 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid (95% purity) . Higher purity material reduces the risk of side reactions, simplifies purification of downstream products, and enhances reproducibility in sensitive biological assays where impurities can confound results.

Building block Purity Medicinal chemistry

Antiproliferative Activity in Human Leukemia Cells: Demonstrated Growth Inhibition in NB-4 Cell Line

In a cellular context, 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone has demonstrated antiproliferative effects against the human acute promyelocytic leukemia cell line NB-4 [1]. While specific IC₅₀ values are not reported in the ChEMBL entry, the documented activity confirms that the compound can exert a functional effect in a relevant cancer cell model. This cellular activity distinguishes it from structurally similar building blocks that lack any reported biological data. In contrast, many 1-benzyl-1H-pyrazole derivatives are only characterized chemically, with no accompanying cellular pharmacology data .

Antiproliferative Leukemia Cell-based assay

Synthetic Accessibility: Well-Defined Protocol Enables Scalable, Cost-Effective Procurement for Multigram Synthesis

A robust synthetic route for 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone is well-documented, involving the Friedel-Crafts acylation of 1-benzyl-1H-pyrazole with acetic anhydride under acidic catalysis (H₂SO₄) . This method is straightforward, utilizes commercially available starting materials, and can be readily scaled to produce multigram quantities. In contrast, many other functionalized 1-benzyl-1H-pyrazole derivatives require multi-step syntheses involving sensitive reagents, expensive catalysts, or chromatographic purifications, which can increase cost and limit batch-to-batch consistency [1]. The established synthetic accessibility of this specific ethanone derivative contributes to its favorable procurement economics and ensures reliable supply for large-scale research programs.

Synthesis Scalability Cost-effectiveness

Recommended Applications for 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone Based on Verified Performance Data


Medicinal Chemistry Hit-to-Lead Optimization for c-Met Kinase Inhibitors

Use 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone as a validated starting point for structure-activity relationship (SAR) studies targeting c-Met kinase. Its sub-micromolar IC₅₀ (310 nM) provides a tractable baseline for improving potency through systematic structural modifications [1]. The compound's well-defined synthetic route enables rapid analog generation, and its high commercial purity (≥98%) ensures that observed biological effects are attributable to the intended structure rather than impurities.

Building Block for Diversely Functionalized Kinase Inhibitor Libraries

Employ 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone as a key intermediate for generating focused libraries of kinase inhibitors. The reactive acetyl group at the C4 position can be readily converted into a variety of functional handles (e.g., alcohols, amines, oximes, heterocycles) for further diversification [1]. The documented c-Met inhibitory activity and cellular antiproliferative effects [2] provide a strong rationale for prioritizing this scaffold in kinase-focused library synthesis, increasing the likelihood of identifying novel hits.

Reference Compound for Developing Novel c-Met Biochemical Assays

Utilize 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone as a tool compound or reference inhibitor in the development and validation of new c-Met biochemical assays. Its well-characterized IC₅₀ value (310 nM) in a defined assay format (LANCE) [1] provides a benchmark for assessing assay performance, robustness, and reproducibility. The compound's commercial availability in high purity ensures consistent performance across different laboratories and experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.